molecular formula C20H19Cl3N2O B5366704 {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride

{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride

カタログ番号 B5366704
分子量: 409.7 g/mol
InChIキー: RHPKDNPSUXKYKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride works by inhibiting the activity of BTK, a crucial component in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been linked to the development and progression of B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that contribute to the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and block the activation of key signaling pathways involved in cancer cell survival and growth. This compound has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent in the treatment of inflammatory disorders.

実験室実験の利点と制限

{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent in the treatment of B-cell malignancies and inflammatory disorders. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

将来の方向性

There are several future directions for research on {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, including:
1. Further optimization of its pharmacokinetic properties to improve its efficacy as a therapeutic agent.
2. Investigation of its potential as a combination therapy with other agents, such as monoclonal antibodies or chemotherapy.
3. Exploration of its potential as a therapeutic agent in other types of cancer and autoimmune diseases.
4. Investigation of its mechanism of action and downstream signaling pathways to identify potential biomarkers for patient selection and monitoring.
5. Development of novel BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.

合成法

The synthesis of {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves several steps, including the coupling of 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde with 4-pyridinylmethylamine, followed by the reduction of the resulting imine to the corresponding amine. The amine is then reacted with hydrochloric acid to obtain the final product, this compound hydrochloride. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research and development.

科学的研究の応用

{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has demonstrated potent anti-tumor activity against various types of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

特性

IUPAC Name

N-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O.ClH/c21-18-3-1-16(2-4-18)14-25-20-6-5-19(22)11-17(20)13-24-12-15-7-9-23-10-8-15;/h1-11,24H,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPKDNPSUXKYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNCC3=CC=NC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。